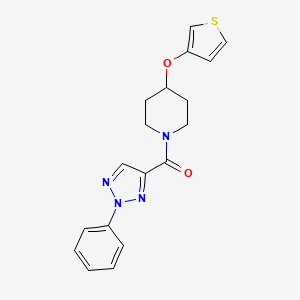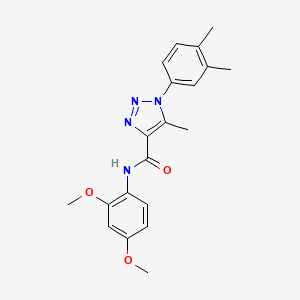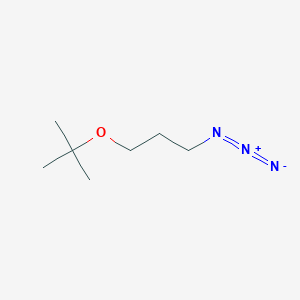
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a triazole ring, a phenyl group, a thiophene ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Stille coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application:
Medicinal Chemistry: It may interact with various molecular targets such as enzymes, receptors, and ion channels. The triazole ring can act as a bioisostere for amides, enhancing the compound’s binding affinity and selectivity.
Materials Science: The electronic properties of the thiophene ring can contribute to the compound’s conductivity and stability in polymer matrices.
Vergleich Mit ähnlichen Verbindungen
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can be compared with other similar compounds:
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(furan-3-yloxy)piperidine: This compound has a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(pyridin-3-yloxy)piperidine: This compound has a pyridine ring instead of a thiophene ring, which can influence its binding affinity and selectivity in medicinal applications.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQCWOOGQOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)




![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)





